N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and metal catalysts are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups, such as fluoxetine and fluticasone.
Uniqueness
N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine is unique due to its specific combination of the thiazole, pyridine, and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
89985-21-7 |
---|---|
Molecular Formula |
C15H14FN3S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H14FN3S/c16-13-5-3-12(4-6-13)11-19(15-18-8-9-20-15)14-2-1-7-17-10-14/h1-7,10H,8-9,11H2 |
InChI Key |
KBDOCWRUXDXTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N(CC2=CC=C(C=C2)F)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.